Cas no 27696-12-4 (2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-,radical ion(1-))

2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-,radical ion(1-) structure
27696-12-4 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-,radical ion(1-)
CAS-nummer:27696-12-4
MF:C59H90O4
MW:863.343518733978
CID:268623
PubChem ID:1156
Update Time:2025-04-19

2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-,radical ion(1-) Chemische en fysische eigenschappen

Naam en identificatie

    • 2,5-Cyclohexadiene-1,4-dione,2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-,radical ion(1-)
    • LogP
    • NCGC00095322-03
    • Spectrum3_001163
    • SpecPlus_000782
    • FT-0603373
    • KBio2_000850
    • DivK1c_006878
    • SPBio_000652
    • 27696-12-4
    • 2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
    • KBioSS_000850
    • KBio2_003418
    • Spectrum2_000726
    • Spectrum4_001689
    • 2,5-cyclohexadiene-1,4-dione, 2-(3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)-5,6-dimethoxy-3-methyl-, radical ion(1-), (all-E)-
    • KBio2_005986
    • DTXSID50859323
    • Spectrum_000370
    • ubisemiquinone
    • CHEMBL3185462
    • KBioGR_001958
    • Coenzyme Q10 semiquinone
    • NCGC00159429-03
    • CoQ10;Ubiquinone-10
    • KBio3_002245
    • KBio1_001822
    • Inchi: 1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3
    • InChI-sleutel: ACTIUHUUMQJHFO-UHFFFAOYSA-N
    • LACHT: O(C)C1=C(C(C(C)=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CC/C=C(\C)/C)=O)OC

Berekende eigenschappen

  • Exacte massa: 862.6843
  • Monoisotopische massa: 862.68391135g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 63
  • Aantal draaibare bindingen: 31
  • Complexiteit: 1840
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 9
  • XLogP3: 19.4
  • Topologisch pooloppervlak: 52.6Ų

Experimentele eigenschappen

  • Dichtheid: 0.97
  • Kookpunt: 869°Cat760mmHg
  • Vlampunt: 324.6°C
  • Brekindex: 1.525
  • PSA: 52.6
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd